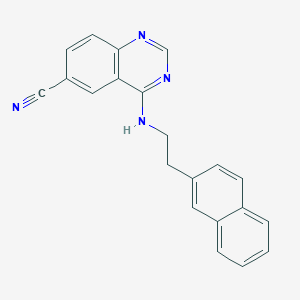
4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile typically involves the reaction of 2-naphthyl ethylamine with quinazoline-6-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are often employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit different biological activities and properties .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
Similar Compounds
- 4-(Phenethylamino)quinazoline-6-carbonitrile
- 4-(Benzylamino)quinazoline-6-carbonitrile
- 4-(2-Pyridylethylamino)quinazoline-6-carbonitrile
Uniqueness
4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile is unique due to its naphthalene moiety, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature enhances its potential as a therapeutic agent and differentiates it from other quinazoline derivatives .
生物活性
4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article explores its biological activity, focusing on its mechanisms, effects on various cellular pathways, and potential therapeutic applications.
The compound primarily functions as an inhibitor of protein tyrosine kinases (PTKs), which play crucial roles in cell signaling related to growth, differentiation, and metabolism. PTKs are implicated in various diseases, including cancer. The inhibition of PTKs by this compound can disrupt the signaling pathways that promote tumor growth and angiogenesis.
Key Mechanisms:
- Inhibition of Vascular Endothelial Growth Factor (VEGF) : The compound has been shown to inhibit VEGF-mediated signaling, which is critical for angiogenesis in tumors .
- Targeting Kinase Insert Domain Receptor (KDR) : It acts as a reversible inhibitor of KDR, which is involved in endothelial cell proliferation and survival .
Biological Activity and Case Studies
Recent studies have demonstrated the efficacy of this compound in various biological contexts:
- Anti-Cancer Activity :
- Effect on Angiogenesis :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-Cancer | Reduced proliferation in cancer cell lines | |
| Angiogenesis Inhibition | Decreased capillary tube formation | |
| Neuroprotection | Modulation of neuroinflammation |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability. Studies suggest that the compound has favorable absorption characteristics with moderate bioavailability.
Toxicology Profile:
- Early toxicological assessments indicate low cytotoxicity at therapeutic doses, but further studies are necessary to establish a comprehensive safety profile.
属性
分子式 |
C21H16N4 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
4-(2-naphthalen-2-ylethylamino)quinazoline-6-carbonitrile |
InChI |
InChI=1S/C21H16N4/c22-13-16-6-8-20-19(12-16)21(25-14-24-20)23-10-9-15-5-7-17-3-1-2-4-18(17)11-15/h1-8,11-12,14H,9-10H2,(H,23,24,25) |
InChI 键 |
GNPMQXLITTWHDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CCNC3=NC=NC4=C3C=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















